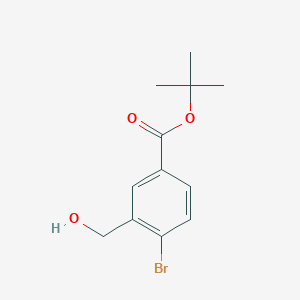
tert-Butyl 4-bromo-3-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-3-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromine atom and a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3-(hydroxymethyl)benzoate typically involves the esterification of 4-bromo-3-(hydroxymethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Conversion to 4-bromo-3-carboxybenzoic acid.
Reduction: Formation of 4-bromo-3-(hydroxymethyl)benzyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-3-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of complex molecules is crucial for the development of new materials and products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-(hydroxymethyl)benzoate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxymethyl group is converted to a carboxyl group through the transfer of electrons to the oxidizing agent .
Comparison with Similar Compounds
tert-Butyl 4-bromobenzoate: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
tert-Butyl 3-(hydroxymethyl)benzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
4-Bromo-3-(hydroxymethyl)benzoic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.
Uniqueness: tert-Butyl 4-bromo-3-(hydroxymethyl)benzoate is unique due to the presence of both the bromine atom and the hydroxymethyl group on the benzene ring, along with the tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in various chemical transformations and applications .
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6,14H,7H2,1-3H3 |
InChI Key |
PPLGTYRJTNTSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















